Cas no 1805913-19-2 (Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate)

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate is a specialized benzoate derivative featuring both a cyanoethyl and a mercapto functional group, making it a versatile intermediate in organic synthesis. The presence of the thiol (–SH) group allows for selective reactivity in thiol-ene click chemistry or metal coordination, while the cyanoethyl moiety enhances its utility in nucleophilic substitution reactions. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization is required. Its ester group further improves solubility in organic solvents, facilitating handling in synthetic applications. Care should be taken due to the thiol's sensitivity to oxidation, requiring storage under inert conditions.
Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate structure
1805913-19-2 structure
商品名:Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate
CAS番号:1805913-19-2
MF:C12H13NO2S
メガワット:235.30212187767
CID:4957996

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate
    • インチ: 1S/C12H13NO2S/c1-2-15-12(14)11-6-5-10(16)8-9(11)4-3-7-13/h5-6,8,16H,2-4H2,1H3
    • InChIKey: CTXVRVSPOQXFPM-UHFFFAOYSA-N
    • ほほえんだ: SC1C=CC(C(=O)OCC)=C(C=1)CCC#N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 51.1

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015004851-1g
Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate
1805913-19-2 97%
1g
1,490.00 USD 2021-06-21
Alichem
A015004851-500mg
Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate
1805913-19-2 97%
500mg
831.30 USD 2021-06-21
Alichem
A015004851-250mg
Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate
1805913-19-2 97%
250mg
494.40 USD 2021-06-21

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate 関連文献

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoateに関する追加情報

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate (CAS No. 1805913-19-2): A Comprehensive Overview in Modern Chemical Research

Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate, identified by its unique CAS number 1805913-19-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in various scientific domains. The presence of both mercaptobenzoyl and cyanoethyl functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The compound's molecular structure, featuring a benzoic acid derivative with ethyl ester and cyanoethyl substitution, positions it as a valuable building block in medicinal chemistry. Recent studies have highlighted its role in the synthesis of bioactive molecules, including those targeting neurological and inflammatory disorders. The Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate structure allows for modifications that can fine-tune pharmacokinetic properties, making it an attractive candidate for drug discovery programs.

In the realm of organic synthesis, this compound serves as a precursor for more complex molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which are integral to modern pharmaceutical design. The cyanoethyl group, in particular, offers a site for further functionalization, enabling the creation of diverse chemical entities with tailored biological activities. This flexibility has been exploited in the development of inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and autoimmune conditions.

Recent advancements in computational chemistry have further illuminated the potential of Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate. Molecular modeling studies suggest that this compound can interact with biological targets in ways that may lead to the discovery of new therapeutic strategies. The ability to predict binding affinities and metabolic stability using computational tools has accelerated the drug development process, making molecules like Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate more accessible for clinical investigation.

The pharmaceutical industry has shown particular interest in derivatives of Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate due to their potential as scaffolds for small-molecule drugs. The mercaptobenzoyl moiety is known to enhance binding interactions with biological receptors, while the ethyl ester group can be modified to improve solubility and bioavailability. These attributes have led to its incorporation into several research pipelines aimed at developing next-generation therapeutics.

Moreover, the environmental impact of chemical synthesis has prompted researchers to explore greener methodologies for producing Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate. Catalytic processes and solvent-free reactions have been investigated as alternatives to traditional synthetic routes, aiming to reduce waste and energy consumption. Such innovations align with global efforts to promote sustainable chemistry practices while maintaining high standards of product quality and yield.

The role of Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate extends beyond pharmaceutical applications into materials science. Its unique electronic properties make it a candidate for use in organic electronics and sensors. The ability to functionalize its structure allows researchers to tailor its conductivity and optical characteristics, opening doors for innovative technologies in display manufacturing and environmental monitoring.

As research continues to evolve, the applications of Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate are expected to expand. Collaborative efforts between academia and industry are driving innovation in synthetic methodologies and drug discovery, ensuring that this compound remains at the forefront of chemical research. The integration of cutting-edge technologies such as artificial intelligence and high-throughput screening will further enhance its utility, paving the way for breakthroughs across multiple scientific disciplines.

In conclusion, Ethyl 2-(2-cyanoethyl)-4-mercaptobenzoate (CAS No. 1805913-19-2) represents a cornerstone in modern chemical research. Its multifaceted applications in pharmaceuticals, materials science, and synthetic chemistry underscore its importance as a versatile intermediate. As scientists continue to explore its potential, this compound is poised to play a pivotal role in advancing scientific knowledge and developing innovative solutions to global challenges.

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